Dazopride
Overview
Description
Dazopride (AHR-5531) is an antiemetic and gastroprokinetic agent of the benzamide class . It acts as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist . In addition to its gastrointestinal effects, dazopride facilitates learning and memory in mice .
Molecular Structure Analysis
Dazopride has a molecular formula of C15H23ClN4O2 . Its average mass is 326.822 Da and its monoisotopic mass is 326.150940 Da . More detailed structural analysis would require specialized tools and databases.Physical And Chemical Properties Analysis
Dazopride has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 88.1±0.4 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds . Its polar surface area is 71 Å2 and its molar volume is 257.1±5.0 cm3 .Scientific Research Applications
Antiemetic Properties in Chemotherapy
Dazopride, a substituted benzamide related to metoclopramide, shows promise as an antiemetic for patients undergoing chemotherapy. In a study, dazopride successfully prevented nausea and vomiting in patients receiving chemotherapy, without causing significant side effects commonly associated with dopamine receptor effects (Grant et al., 2004). This indicates its potential for improving the quality of life in cancer patients during treatment.
Enhancing Gastric Motility
Dazopride has been found to improve gastric emptying, an important factor in digestive health. Research demonstrates its efficacy in enhancing gastric motility in animal models, suggesting potential applications in treating gastrointestinal disorders (Costall et al., 1987). By facilitating stomach contractions, dazopride could be beneficial for conditions associated with delayed gastric emptying.
Antagonism of Cisplatin-induced Emesis
Studies show that dazopride can effectively counteract emesis (vomiting) caused by cisplatin, a chemotherapy drug. Its antiemetic action is related to its ability to enhance gastric motor activity, offering an alternative approach to managing chemotherapy-induced nausea and vomiting (Alphin et al., 1986). This suggests dazopride could be an important drug for improving the tolerability of cancer treatments.
Safety And Hazards
properties
IUPAC Name |
4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXIKEZOBJFVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867875 | |
Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dazopride | |
CAS RN |
70181-03-2 | |
Record name | Dazopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70181-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dazopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070181032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAZOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV07VSP2G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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